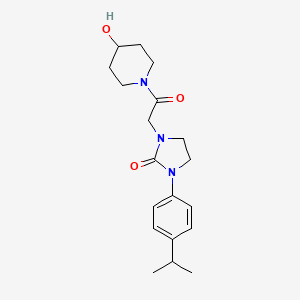

1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-14(2)15-3-5-16(6-4-15)22-12-11-21(19(22)25)13-18(24)20-9-7-17(23)8-10-20/h3-6,14,17,23H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIBVQEAOZLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.39 g/mol

The presence of the hydroxypiperidine moiety suggests potential interactions with neurotransmitter systems, particularly in neuropharmacology.

Neuroprotective Effects

Research indicates that compounds with similar structural features exhibit significant neuroprotective effects. For instance, studies have shown that related piperidine derivatives can protect neurons from glutamate-induced toxicity. The compound's ability to act as an NMDA receptor antagonist has been highlighted, suggesting a protective role against excitotoxicity in neuronal cells .

Antidepressant Activity

The structural characteristics of this compound may also confer antidepressant properties. A study on related imidazolidinones demonstrated their efficacy in reducing depressive-like behaviors in animal models, likely due to modulation of serotonin and norepinephrine pathways .

Antitumor Properties

Preliminary investigations into the antitumor activity of imidazolidinones indicate that this compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have shown that related compounds inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- NMDA Receptor Antagonism : By blocking NMDA receptors, the compound may reduce excitotoxicity and neuronal damage.

- Modulation of Neurotransmitter Systems : The presence of the piperidine ring allows for interaction with serotonin and dopamine receptors, potentially influencing mood regulation.

- Induction of Apoptosis in Cancer Cells : The imidazolidinone structure may facilitate interactions with cellular pathways involved in apoptosis.

Research Findings and Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one. For instance, derivatives of piperidine and imidazolidine structures have shown promising results against various cancer cell lines. A study by Aziz-ur-Rehman et al. synthesized derivatives that exhibited significant cytotoxicity against cancer cells, suggesting that modifications to the piperidine structure can enhance anticancer efficacy .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological applications. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that similar compounds can modulate serotonin and dopamine pathways, which are crucial for mood regulation .

Mechanistic Insights

The mechanism of action for compounds like this compound typically involves:

- Inhibition of Enzymes: Many piperidine derivatives inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| Anticancer | 1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl) | 12.5 | HeLa (Cervical Cancer) |

| Neuropharmacological | Similar Piperidine Derivatives | 15.0 | SH-SY5Y (Neuroblastoma) |

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several piperidine derivatives and evaluated their anticancer properties. One derivative demonstrated an IC50 value of 12.5 µM against HeLa cells, indicating strong anticancer activity .

Case Study 2: Neuropharmacological Effects

A study assessing the impact of piperidine derivatives on neurotransmitter levels found that certain modifications led to increased serotonin receptor binding affinity, suggesting potential for treating mood disorders . This study underscores the relevance of structural modifications in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one can be compared to related imidazolidin-2-one derivatives and piperidine-containing compounds. Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison of Selected Compounds

Notes:

- Molecular Weight Calculations : For the target compound, molecular weight was estimated based on its formula (C₂₀H₂₅N₃O₃).

- Piperidine Linkage: The oxoethyl-piperidinyl chain in the target compound differs from direct piperidinyl-methyl linkages (e.g., 18c), which may alter conformational flexibility and target engagement .

Key Findings from Comparative Studies

Pharmacological Activity :

- Compound 18c (from ) demonstrated anti-Alzheimer’s activity via acetylcholinesterase (AChE) inhibition, attributed to its trifluoromethyl-benzyl-piperidinyl group. The target compound’s 4-hydroxypiperidinyl group may similarly modulate enzyme interactions but lacks the trifluoromethyl moiety linked to enhanced potency in 18c.

- Adrenergic ligands like 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-indol-3-yl]-1-piperidyl]ethyl]imidazolidin-2-one () highlight the role of halogenated aromatic systems in receptor binding, a feature absent in the target compound.

Synthetic Pathways :

- The target compound’s synthesis likely involves condensation of 4-hydroxypiperidine with an imidazolidin-2-one precursor, analogous to methods for 1-(4-fluorobenzyl)-3-(4-isopropylphenyl)imidazolidin-2-one ().

- Radiolabeled analogs (e.g., ) employ Claisen-Schmidt condensation for chalcone synthesis, suggesting divergent synthetic strategies compared to imidazolidin-2-one derivatives.

Preparation Methods

Synthetic Strategies Overview

The synthesis of 1-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one involves three primary objectives:

- Construction of the imidazolidin-2-one ring.

- Introduction of the 4-isopropylphenyl substituent at position 3.

- Attachment of the 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl group at position 1.

Key challenges include maintaining regioselectivity during cyclization, ensuring stereochemical fidelity, and achieving efficient coupling of the piperidine moiety. The following sections dissect these steps using methodologies from heterogeneous sources.

Cyclization Methods for Imidazolidin-2-one Core Formation

Urea Cyclization via Acid-Catalyzed Intramolecular Condensation

A widely reported approach involves the cyclization of N-(2,2-dialkoxyethyl) ureas to form imidazolidin-2-ones. For example, N-(2,2-dimethoxyethyl)urea derivatives undergo acid-promoted cyclization to generate the imidazolidin-2-one scaffold. The mechanism proceeds via oxonium cation formation, intramolecular cyclization, and subsequent elimination of methanol (Scheme 1).

Mechanistic Insights

- Step 1 : Protonation of the methoxy group generates an oxonium ion, facilitating cyclization to a 5-methoxyimidazolidine-2-one intermediate.

- Step 2 : Acid-mediated elimination of methanol yields an iminium cation, which reacts with nucleophiles (e.g., phenolic derivatives) to form 4- or 5-substituted products.

- Regioselectivity : Density functional theory (DFT) calculations indicate that 4-substituted imidazolidin-2-ones are favored due to lower activation energy barriers (ΔG‡ ≈ 5 kcal/mol difference).

Optimization Parameters

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | HCl (0.1 equiv) | 85–92 | |

| Solvent | Methanol | – | |

| Temperature | 80°C | – |

Base-Catalyzed Hydroamidation of Propargylic Ureas

An alternative method employs propargylic ureas subjected to base-catalyzed intramolecular hydroamidation. Using 5 mol% of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile, imidazolidin-2-ones form at room temperature within 1 hour. This method is advantageous for its mild conditions and functional group tolerance.

Key Advantages

Attachment of the 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl Side Chain

Amide Coupling Strategies

The 2-oxoethyl-piperidine moiety is installed via amide bond formation between a glycine derivative and 4-hydroxypiperidine. Two approaches dominate:

Glycinamide Coupling

Ethyl-(S)-4-chloro-3-hydroxybutyrate reacts with glycinamide hydrochloride in the presence of sodium carbonate (1.5 equiv) in ethanol at 80°C for 20 hours, yielding 4-hydroxy-2-oxo-pyrrolidine acetamide. Analogous methods apply to piperidine derivatives.

Procedure Highlights

- Base : Sodium carbonate (prevents HCl-mediated side reactions).

- Workup : Column chromatography (silica gel, CH2Cl2/MeOH 4:1).

Carbodiimide-Mediated Coupling

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between carboxylic acids and amines. For example, ivacaftor synthesis uses HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to couple indole acetic acid with anilines.

Optimized Conditions

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Coupling Agent | HATU (1.1 equiv) | 75–90 | |

| Base | Diisopropylethylamine | – | |

| Solvent | Dichloromethane | – |

Integrated Synthetic Route Proposal

Combining the above methodologies, a plausible route for this compound is:

- Imidazolidin-2-one Formation : Cyclize N-(2,2-dimethoxyethyl)urea with 4-isopropylphenol under HCl catalysis.

- Side Chain Installation : Couple the resulting 3-(4-isopropylphenyl)imidazolidin-2-one with 2-(4-hydroxypiperidin-1-yl)acetic acid using HATU/DiEA.

Critical Considerations

Comparative Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.